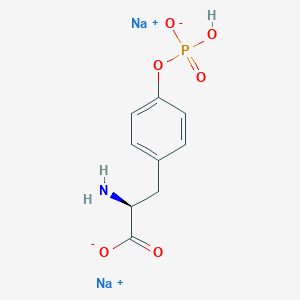
4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method is the condensation of 4-bromo-2-chloro-6-fluoroaniline with formic acid or formamide under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation reactions to introduce the bromine, chlorine, and fluorine atoms, followed by cyclization to form the benzimidazole core. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic substitution: Reagents like nitric acid, sulfuric acid, or halogens (e.g., bromine, chlorine) in the presence of catalysts (e.g., iron(III) chloride) are employed.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while electrophilic substitution can introduce additional functional groups onto the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-1H-1,3-benzimidazole
- 4-Bromo-6-fluoro-1H-1,3-benzimidazole
- 2-Chloro-6-fluoro-1H-1,3-benzimidazole
Uniqueness
4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzimidazole ring
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-6-fluoro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNAFHYJUECRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B8242235.png)
![2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8242237.png)



![2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8242288.png)


![[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione](/img/structure/B8242314.png)

![Methyl 4-[(hydroxyimino)methyl]-2-methylbenzoate](/img/structure/B8242322.png)


